2,6-Dichloro-1,5-dinitronaphthalene
Overview
Description
2,6-Dichloro-1,5-dinitronaphthalene is an organic compound with the molecular formula C10H4Cl2N2O4 and a molecular weight of 287.06 g/mol . It is a beige solid that is soluble in chloroform and dichloromethane . This compound is primarily used as an intermediate in the synthesis of other chemicals, particularly polychlorinated naphthalenes, which have various industrial applications .
Preparation Methods
2,6-Dichloro-1,5-dinitronaphthalene can be synthesized through the nitration of 2,6-dichloronaphthalene. The nitration process typically involves the use of mixed acids, such as nitric acid and sulfuric acid, under controlled temperature conditions . The reaction is carried out by slowly adding 2,6-dichloronaphthalene to the mixed acid solution and maintaining the temperature to ensure the formation of the desired dinitro compound . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing the generation of hazardous byproducts .
Chemical Reactions Analysis
2,6-Dichloro-1,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation, and bases like sodium hydroxide for nucleophilic substitution . Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted naphthalenes and their derivatives .
Scientific Research Applications
2,6-Dichloro-1,5-dinitronaphthalene is used in scientific research for several purposes:
Mechanism of Action
The mechanism by which 2,6-Dichloro-1,5-dinitronaphthalene exerts its effects involves the activation of cellular aryl hydrocarbon receptors (AhR) . Upon binding to AhR, the compound can induce various biochemical changes, including alterations in gene expression and enzyme activity . This activation pathway is crucial for understanding the compound’s toxicological and biological effects .
Comparison with Similar Compounds
2,6-Dichloro-1,5-dinitronaphthalene is similar to other dinitronaphthalene isomers, such as 1,3-dinitronaphthalene and 1,8-dinitronaphthalene . its unique structure, with chlorine atoms at the 2 and 6 positions, imparts distinct chemical properties and reactivity . Compared to its isomers, this compound is particularly useful in the synthesis of polychlorinated naphthalenes due to its specific substitution pattern .
Similar Compounds
- 1,3-Dinitronaphthalene
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
Properties
IUPAC Name |
2,6-dichloro-1,5-dinitronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O4/c11-7-3-1-5-6(10(7)14(17)18)2-4-8(12)9(5)13(15)16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDSCHHIHWCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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